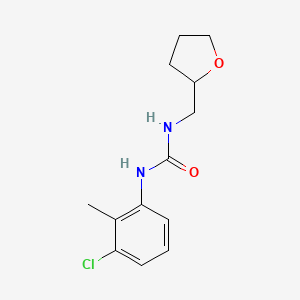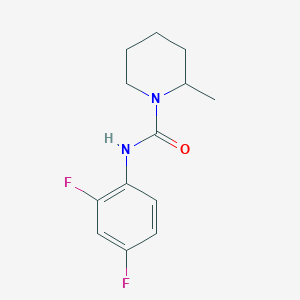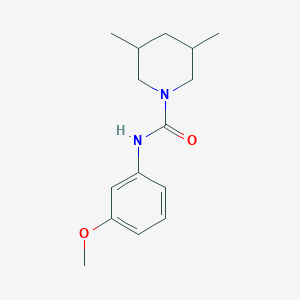
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research. CMU belongs to the class of urea derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.
科学的研究の応用
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of genes that promote cell proliferation. This compound has also been studied for its potential use as a herbicide, as it can inhibit the growth of weeds without harming crops.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, this compound can disrupt the synthesis of nucleic acids, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce the expression of genes that promote cell proliferation, and inhibit the growth of weeds. This compound has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate the immune system.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method and availability. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution should be taken when handling and using the compound.
将来の方向性
There are several future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of this compound as a herbicide in sustainable agriculture is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method of this compound is well-established, and the compound is readily available for scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and weed growth. While there are limitations to the use of this compound, such as its potential toxicity, there are several future directions for the study of this compound.
合成法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. This reaction results in the formation of this compound as a white crystalline solid. The synthesis method of this compound has been well-established, and the compound is readily available for scientific research.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2,5-6,10H,3-4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPIDYKQUTWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)








![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
